Product packaging for 1-Propylpiperidin-4-amine(Cat. No.:CAS No. 42389-59-3)

1-Propylpiperidin-4-amine

Cat. No.: B1363134
CAS No.: 42389-59-3
M. Wt: 142.24 g/mol
InChI Key: ZCYVGFQRDRGDJM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical and Biological Sciences

Piperidine and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. researchgate.net Their widespread importance is underscored by their presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub The piperidine ring is a common feature in many alkaloids with pronounced biological activity, such as morphine and atropine. encyclopedia.pub The structural and physicochemical properties of the piperidine scaffold can be readily modulated, which allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. researchgate.netthieme-connect.com The introduction of chiral centers within the piperidine ring can further enhance these properties, making it a valuable strategy in modern drug design. researchgate.netthieme-connect.com

The versatility of the piperidine moiety stems from its ability to serve both as a pharmacophore that directly interacts with biological targets and as a structural framework to achieve desired molecular conformations and physical properties. mdpi.com For instance, the benzyl-piperidine group has been shown to bind effectively to the catalytic site of the acetylcholinesterase enzyme, a key target in Alzheimer's disease research. encyclopedia.pub Furthermore, the three-dimensional nature of the piperidine ring is often favored in drug development, as it can lead to better interactions with the binding sites of proteins compared to flatter aromatic structures. encyclopedia.pub

The broad spectrum of biological activities exhibited by piperidine derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.netdut.ac.za Researchers continue to explore new synthetic routes to create diverse piperidine-based compounds, including substituted piperidines, spiropiperidines, and condensed piperidines, further expanding their potential applications in medicine. researchgate.netresearchgate.net

Overview of 1-Propylpiperidin-4-amine within Amine Chemistry Research

Within the vast family of piperidine derivatives, this compound is a specific compound that has garnered interest in chemical research. Its structure features a piperidine ring with a propyl group attached to the nitrogen atom and an amine group at the 4-position. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

While specific, extensive research dedicated solely to the biological activities of this compound is not widely documented in publicly available literature, its structural components suggest potential areas of investigation. For instance, compounds with similar piperidine frameworks have been explored for their effects on the central nervous system. ontosight.ai The tertiary amine structure of this compound also makes it a candidate for use in the synthesis of various chemical entities, such as surfactants or corrosion inhibitors.

The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the piperidine class of compounds. By modifying the substituents on the piperidine ring and the amine group, chemists can systematically explore how these changes influence the molecule's properties and potential applications. For example, related compounds like N-cyclohexyl-1-propylpiperidin-4-amine and N-(2-methylpropyl)-1-propylpiperidin-4-amine have been subjects of scientific interest, highlighting the ongoing exploration of this chemical space. vulcanchem.com The synthesis and study of such derivatives are crucial for the development of new chemical entities with tailored properties for various scientific and industrial applications.

Compound Information Table

Compound Name
This compound
N-cyclohexyl-1-propylpiperidin-4-amine
N-(2-methylpropyl)-1-propylpiperidin-4-amine
Morphine
Atropine
Benzyl-piperidine
Substituted piperidines
Spiropiperidines
Condensed piperidines

Physicochemical Data for this compound

PropertyValue
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol chemscene.com
Boiling Point 86°C/22mm chemicalbook.com
Density 0.893±0.06 g/cm3 (Predicted) chemicalbook.com
pKa 10.52±0.20 (Predicted) chemicalbook.com
Physical Form Solid chemicalbook.comsigmaaldrich.com
CAS Number 42389-59-3 chemscene.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1363134 1-Propylpiperidin-4-amine CAS No. 42389-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-5-10-6-3-8(9)4-7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYVGFQRDRGDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337308
Record name 1-propylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-59-3
Record name 1-propylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42389-59-3
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Synthetic Methodologies and Reaction Pathways of 1 Propylpiperidin 4 Amine and Its Derivatives

Direct Synthesis Approaches for 1-Propylpiperidin-4-amine

The direct synthesis of this compound can be achieved through several established chemical transformations, primarily involving the formation of the C-N bond at the 4-position of a pre-formed 1-propylpiperidine (B1614701) ring.

Reductive Amination Methodologies

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound synthesis, the most direct approach involves the reaction of 1-propyl-4-piperidone (B1360138) with an ammonia (B1221849) source, followed by the reduction of the intermediate imine.

A common and effective method for this transformation is catalytic hydrogenation. A process analogous to the synthesis of this compound is the preparation of 1-(3-methoxypropyl)piperidin-4-amine, which has been successfully achieved via reductive amination. In this synthesis, 1-(3-methoxypropyl)-4-piperidone is reacted with a saturated solution of ammonia in methanol (B129727) in the presence of a 10% Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This reaction proceeds at elevated pressure and temperature to afford the desired primary amine in good yield. google.com

Alternatively, chemical reducing agents can be employed. Reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly well-suited for one-pot reductive aminations. chemicalbook.comorganic-chemistry.org These reagents are mild enough not to reduce the initial ketone but are effective at reducing the in situ-formed iminium ion. masterorganicchemistry.com The reaction is typically carried out by stirring the ketone, an ammonia source (like ammonium (B1175870) acetate (B1210297) or ammonia in an alcoholic solvent), and the reducing agent in a suitable solvent. harvard.edu

Table 1: Reductive Amination of 1-Propyl-4-piperidone
Ammonia SourceReducing Agent/CatalystSolventTypical ConditionsProduct
AmmoniaH₂/Pd/CMethanol1.5 MPa H₂, 40°CThis compound
Ammonium AcetateSodium CyanoborohydrideMethanolRoom TemperatureThis compound
AmmoniaSodium TriacetoxyborohydrideDichloroethaneRoom TemperatureThis compound

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another strategic avenue to introduce the amino group at the 4-position of the piperidine (B6355638) ring. This typically involves the displacement of a suitable leaving group by a nitrogen nucleophile.

A prominent example of this approach is the Gabriel synthesis, a reliable method for the preparation of primary amines. wikipedia.orgmasterorganicchemistry.comnrochemistry.com This synthesis would commence with a 1-propyl-4-halopiperidine (e.g., 1-propyl-4-bromopiperidine) or a piperidine with another good leaving group at the 4-position, such as a tosylate or mesylate. This substrate is then treated with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. wikipedia.orgmasterorganicchemistry.com The final step involves the cleavage of the phthalimide group, commonly achieved by hydrazinolysis with hydrazine (B178648) hydrate, to release the desired primary amine, this compound. nrochemistry.comthermofisher.com

Another nucleophilic substitution strategy involves the use of sodium azide (B81097) as the nitrogen nucleophile. The reaction of a 1-propyl-4-halopiperidine or a related sulfonate ester with sodium azide would yield 1-propyl-4-azidopiperidine. The azide can then be readily reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (e.g., H2/Pd/C).

Table 2: Nucleophilic Substitution Routes to this compound
Starting MaterialReagentsIntermediateFinal Step ReagentsProduct
1-Propyl-4-bromopiperidine1. Potassium Phthalimide 2. Hydrazine HydrateN-(1-Propylpiperidin-4-yl)phthalimide-This compound
1-Propyl-4-methanesulfonylpiperidine1. Sodium Azide 2. LiAlH₄ or H₂/Pd/C4-Azido-1-propylpiperidine-This compound

Cyclization and Ring-Forming Reactions

While often more complex, the construction of the 1-propyl-4-aminopiperidine ring system can be achieved through intramolecular cyclization reactions. These methods build the heterocyclic ring with the required functionalities either pre-installed on the acyclic precursor or formed during the cyclization process. nih.gov

One such approach is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. dtic.mil For the synthesis of a precursor to this compound, a suitable N-propyl-substituted amino diester could be cyclized using a strong base (e.g., sodium ethoxide) to yield a 1-propyl-4-oxopiperidine-3-carboxylate derivative. Subsequent hydrolysis and decarboxylation would provide 1-propyl-4-piperidone, which can then be converted to the target amine via reductive amination as previously described. dtic.mil

A more direct route is intramolecular reductive amination. chim.itresearchgate.net This involves an acyclic precursor containing both a carbonyl group and a primary amine or a precursor to a primary amine (such as an azide or a nitro group) at appropriate positions. For instance, a δ-amino ketone with a propyl group on the nitrogen could undergo spontaneous cyclization to an imine, which is then reduced in situ to form the piperidine ring.

Synthesis of Functionalized this compound Derivatives

This compound serves as a versatile building block for the synthesis of a variety of functionalized derivatives through reactions involving either the secondary amine of the piperidine ring or the primary exocyclic amino group.

Derivatization at the Piperidine Nitrogen Atom

The synthesis of this compound can also be envisioned through the derivatization of a pre-existing piperidin-4-amine scaffold. This approach involves the N-alkylation of piperidin-4-amine or a protected version thereof.

A straightforward method is the direct alkylation of piperidin-4-amine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid formed during the reaction. A suitable solvent, such as acetonitrile (B52724) or DMF, is often employed. To avoid potential N,N-dialkylation of the exocyclic amino group, it is often advantageous to use a protected form of piperidin-4-amine, such as N-Boc-piperidin-4-amine, followed by deprotection after the N-propylation step.

Table 3: Synthesis of this compound via N-Alkylation
Starting MaterialAlkylating AgentBaseSolventProduct
Piperidin-4-amine1-BromopropanePotassium CarbonateAcetonitrileThis compound
N-Boc-piperidin-4-amine1-IodopropaneTriethylamine (B128534)DMFN-Boc-1-propylpiperidin-4-amine

Derivatization at the Amino Group

The primary amino group at the 4-position of this compound is a key site for a wide range of functionalizations, including acylation to form amides and reactions with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

Amide Formation: Amides are readily synthesized by the acylation of this compound. A common method is the Schotten-Baumann reaction, which involves the treatment of the amine with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the acid byproduct. fishersci.co.uk Alternatively, amide coupling can be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent. A vast array of coupling agents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uk

Urea (B33335) and Thiourea (B124793) Formation: The reaction of this compound with isocyanates or isothiocyanates provides a direct and efficient route to the corresponding urea or thiourea derivatives. commonorganicchemistry.com This reaction is typically performed by mixing the amine and the isocyanate or isothiocyanate in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. commonorganicchemistry.com The reaction is generally clean and proceeds in high yield. organic-chemistry.org

Table 4: Derivatization of the Amino Group of this compound
Derivative TypeReactantCoupling Agent/BaseSolventProduct Class
AmideAcetyl ChlorideTriethylamineDichloromethaneN-(1-Propylpiperidin-4-yl)acetamide
AmideBenzoic AcidEDC/HOBtDMFN-(1-Propylpiperidin-4-yl)benzamide
UreaPhenyl Isocyanate-Tetrahydrofuran1-Phenyl-3-(1-propylpiperidin-4-yl)urea
ThioureaEthyl Isothiocyanate-Dichloromethane1-Ethyl-3-(1-propylpiperidin-4-yl)thiourea

Modification of the Propyl Chain

The N-propyl group of this compound is a key site for structural modification to modulate the compound's physicochemical properties. While direct modification of the existing propyl chain is possible, a more common strategy involves the synthesis of analogs with varied N-alkyl substituents starting from a common piperidine precursor. This is typically achieved through N-alkylation of a piperidin-4-amine derivative where the nitrogen atom is secondary.

A prevalent method for introducing or modifying the N-alkyl chain is through condensation with alkylating agents. For instance, a piperidine hydrolysis product can be condensed with a mesylate (methanesulfonyl) of the formula R-(CH₂)ₘ-O-Ms, where 'R' can be various functional groups and 'm' is an integer defining the chain length, to form an N-substituted piperidine product. google.com This approach allows for the systematic variation of the chain length and terminal functionality. In the context of this compound, starting with piperidin-4-amine and reacting it with 1-bromopropane or propyl mesylate in the presence of a base would yield the target compound.

Further functionalization of the propyl chain itself can be envisioned using established organic chemistry transformations, although this is less common than de novo synthesis of analogs. Potential modifications could include:

Introduction of Unsaturation: Dehydrogenation to form an N-propenyl or N-propargyl group.

Hydroxylation: Introduction of a hydroxyl group at the 2- or 3-position of the propyl chain.

Halogenation: Selective halogenation for further functionalization.

These modifications are often explored in the synthesis of complex pharmaceutical agents to fine-tune their biological activity. For example, in the synthesis of fentanyl analogues, the N-substituent on the piperidine ring is a critical determinant of potency, and various alkyl and functionalized alkyl groups are explored. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize piperidines is crucial for optimizing reaction conditions and controlling product outcomes.

The synthesis of 4-aminopiperidine (B84694) derivatives frequently involves the formation of an imine or iminium ion intermediate. The mechanism of imine formation is a reversible process that commences with the nucleophilic addition of a primary amine to the carbonyl group of a ketone or aldehyde, such as a 4-piperidone. libretexts.org This addition forms a tetrahedral intermediate known as a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water generates a positively charged species called an iminium ion, which is then deprotonated to yield the final, neutral imine. libretexts.org

The key steps in the mechanism are:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. researchgate.net

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst. libretexts.org

Elimination of Water: The C-O bond breaks, and water is eliminated, forming the iminium ion. libretexts.orgresearchgate.net

Deprotonation: A base (often a water molecule or another amine) removes a proton from the nitrogen to give the final imine. libretexts.org

Theoretical calculations have shown that the formation of the iminium ion can be the rate-determining step in related piperidine-catalyzed reactions. acs.org This intermediate is a key electrophile that can be attacked by nucleophiles, as seen in the Strecker synthesis of α-aminonitriles from piperidones, or be reduced to form the corresponding amine. researchgate.net

Amine alkylation , the process of adding the propyl group to the piperidine nitrogen, typically proceeds via a standard Sₙ2 (bimolecular nucleophilic substitution) mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-bromopropane), while the halide serves as the leaving group.

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecules like substituted piperidines efficiently and selectively. nih.gov These methods offer advantages over classical approaches by enabling reactions under milder conditions and providing access to novel chemical transformations. nih.gov

Several catalytic systems have been developed for piperidine synthesis:

Palladium (Pd) Catalysis: Pd(II) catalysts have been used for 1,3-chirality transfer reactions to prepare 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com

Rhodium (Rh) Catalysis: Rhodium complexes are effective for the asymmetric carbometalation of dihydropyridines, providing a route to enantioenriched 3-substituted tetrahydropyridines which can be reduced to the corresponding piperidines. acs.org Rhodium(I) has also been used in the cycloisomerization of 1,7-ene-dienes. nih.gov

Gold (Au) Catalysis: Gold-catalyzed annulation procedures allow for the direct assembly of the piperidine ring from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Gold(I) catalysts have also been employed in intramolecular dearomatization/cyclization reactions. nih.gov

Iron (Fe) Catalysis: Iron complexes can catalyze the reductive amination of ω-amino fatty acids to form piperidines, where a silane (B1218182) reagent facilitates the cyclization and reduction steps. nih.gov

Iridium (Ir) Catalysis: Iridium(III) catalysts enable sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, allowing for the stereoselective synthesis of substituted piperidines. nih.gov

The following table summarizes various catalytic approaches used in the synthesis of piperidine derivatives.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
PdCl₂(CH₃CN)₂ 1,3-Chirality TransferChiral Allylic Alcohols2- and 2,6-Substituted Piperidines ajchem-a.com
Rhodium(I) Complex Asymmetric Reductive HeckAryl Boronic Acids, Dihydropyridines3-Substituted Tetrahydropyridines acs.org
Gold(I) Complex Intramolecular AnnulationN-Allenamides, Oxime EthersSubstituted Piperidines ajchem-a.com
Iron Complex / PhSiH₃ Reductive Aminationω-Amino Fatty AcidsPiperidines nih.gov
Iridium(III) Complex Hydrogen Transfer CascadeDiols, AminesSubstituted Piperidines nih.gov
Nickel(II) Complex Intramolecular Alder-ene1,7-DienesSubstituted Piperidines nih.gov

Many biologically active piperidine derivatives are chiral, and their pharmacological effects are often stereospecific. Consequently, the development of enantioselective synthetic methods is of paramount importance. nih.govnih.gov These methods aim to produce a single enantiomer of a chiral molecule.

One successful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives. This method provides access to 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity, which can then be reduced to form enantiomerically enriched piperidines. acs.org

Another approach is the enantioselective addition of Grignard reagents to pyridine (B92270) N-oxides in the presence of a chiral ligand, such as lithium binolate. acs.org This reaction yields optically active N-hydroxyltetrahydropyridines, which can be subsequently reduced to the corresponding piperidines with high enantiomeric purity, sometimes requiring recrystallization to achieve >99% enantiomeric excess (ee). acs.org

Catalytic systems are central to these asymmetric transformations. Chiral copper(II) catalysts have been used for the enantioselective cyanidation of amines, with the resulting aminonitriles cyclizing to form chiral piperidines, a method applied in the asymmetric synthesis of the drug Niraparib. nih.gov Nickel catalysts have shown high enantioselectivity in intramolecular Alder-ene reactions of 1,7-dienes to produce chiral piperidine derivatives. nih.gov

The table below highlights selected methods for the enantioselective synthesis of piperidine derivatives.

MethodCatalyst / ReagentProduct TypeEnantiomeric Excess (ee)Reference
Asymmetric Reductive HeckRhodium / Chiral Ligand3-Substituted TetrahydropyridinesHigh acs.org
Grignard Reagent AdditionLithium Binolate2-Aryl-N-hydroxyltetrahydropyridines54–80% (up to >99% after crystallization) acs.org
Asymmetric CyanidationChiral Copper(II) ComplexChiral AminonitrilesHigh nih.gov
Intramolecular Alder-eneChiral Nickel(II) ComplexSubstituted PiperidinesHigh nih.gov

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Preparation of Complex Heterocyclic Systems Utilizing 1-Propylpiperidin-4-amine

Imidazo[4,5-c]pyridine Scaffold Construction

Detailed research findings on the utilization of this compound for the construction of the Imidazo[4,5-c]pyridine scaffold could not be located. General syntheses of this scaffold often involve the condensation of 3,4-diaminopyridine derivatives with various reagents, but specific examples employing this compound as a reactant or building block are not documented in the available literature.

Urea (B33335) and Amide Derivative Synthesis

While general methods for synthesizing urea and amide derivatives from primary or secondary amines are well-established, specific studies detailing the synthesis and characterization of urea and amide derivatives starting from this compound are not available. Standard synthetic routes would involve the reaction of the amine with isocyanates or acyl chlorides, but no literature specifically reports these reactions for this compound.

Other Multicomponent Reaction Incorporations

There is no available information on the incorporation of this compound in multicomponent reactions such as the Ugi or Passerini reactions. These reactions are powerful tools for building molecular complexity, but the participation of this specific piperidine (B6355638) derivative has not been reported.

Reagent or Catalyst Applications in Organic Transformations

No literature was found that describes the application of this compound as a reagent or a catalyst in organic transformations. While structurally similar amines can be used as bases or catalysts, no such role has been documented for this compound.

Scaffold Design and Library Synthesis Leveraging the Piperidine Moiety

The piperidine ring is a well-known privileged scaffold in medicinal chemistry for the design and synthesis of compound libraries. However, there are no specific examples in the literature that describe the use of this compound as a building block for scaffold design or in the generation of a chemical library.

Applications in Medicinal Chemistry and Biological Target Research

Development of Receptor Ligands and Modulators

The 1-propylpiperidin-4-amine moiety is integral to the structure of numerous ligands designed to interact with various receptors in the central and peripheral nervous systems. The piperidine (B6355638) ring acts as a key scaffold, while the N-propyl group and the 4-amino position provide critical points for modification to achieve desired affinity, selectivity, and functional activity at the target receptor.

The serotonin 4 (5-HT4) receptor is a G-protein-coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive functions. nih.gov Consequently, it has become an attractive therapeutic target for disorders like irritable bowel syndrome and Alzheimer's disease. nih.gov The piperidine scaffold is a common feature in many 5-HT4 receptor ligands. nih.gov

In the development of 5-HT4 receptor modulators, the N-substituent on the piperidine ring is a critical determinant of pharmacological activity. While a wide array of derivatives has been explored, the principle of modifying this position to tune the ligand's properties is well-established. For instance, a series of carbamate derivatives of 2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoates were synthesized and evaluated for their affinity to 5-HT4 receptors. nih.gov Research in this area has shown that substitutions on the piperidine ring, including at the nitrogen atom, can significantly influence binding affinity and whether the compound acts as an agonist or an antagonist. nih.govnih.gov The 1-propyl group in this compound offers a specific lipophilic and conformational profile that can be exploited in the design of novel 5-HT4 ligands.

Table 1: Influence of N-Substitution on Piperidine-Based Ligands for 5-HT4 Receptors
General StructureN-Substituent (R)Impact on ActivityReference Example Class
Piperidine Core attached to pharmacophore-HBaseline affinity, often serves as a synthetic precursor.Basic piperidine esters
-CH2CH2CH3 (Propyl)Modulates lipophilicity and steric bulk, influencing receptor fit and affinity.Arylcarbamate derivatives nih.gov
-Larger/Aromatic GroupsCan introduce additional binding interactions, significantly altering potency and functional profile (agonist vs. antagonist).Arylcarbamate derivatives nih.gov

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. This makes H3 receptor antagonists potential therapeutic agents for neurological disorders. The piperidine moiety is a well-established structural feature in many potent and selective non-imidazole H3 receptor antagonists. nih.gov

In the design of these antagonists, the piperidine ring often serves as a central scaffold connecting a basic head group (like an imidazole or another amine) to a lipophilic side chain. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the piperidine nitrogen is crucial for receptor affinity. nih.gov The N-propyl group can provide an optimal length and lipophilicity for interaction with the H3 receptor binding pocket. Research has shown that piperidine derivatives often exhibit higher affinity for the H3 receptor compared to their piperazine counterparts, highlighting the importance of this specific scaffold. nih.govacs.org The development of dual-acting ligands that target both H3 and sigma-1 receptors has also utilized the piperidine core, further emphasizing its versatility. nih.govacs.org

Sigma (σ) receptors, particularly the σ1 subtype, are implicated in a variety of central nervous system disorders. chemrxiv.org The development of selective σ1 receptor ligands is an active area of research. A common pharmacophore model for σ1 ligands includes a central basic amine flanked by two hydrophobic domains. nih.gov The piperidine ring, as found in this compound, fits this model perfectly, with the nitrogen atom serving as the proton acceptor site. chemrxiv.org

Numerous high-affinity σ1 ligands are based on N-substituted piperidine scaffolds. nih.govnih.govunict.it The substituent on the nitrogen, along with other parts of the molecule, dictates the affinity and selectivity for the σ1 receptor over the σ2 subtype. For example, in a series of phenoxyalkylpiperidines, the N-substituent was varied to optimize σ1 affinity, with some derivatives showing sub-nanomolar Ki values. uniba.it The N-propyl group represents one of many possible alkyl substitutions that can be used to probe the hydrophobic pockets of the receptor binding site and fine-tune the pharmacological profile of the ligand. nih.govuniba.it

Table 2: Representative Piperidine-Based Sigma-1 (σ1) Receptor Ligands and Their Affinities
Compound ClassKey Structural FeatureReported σ1 Affinity (Ki)Reference
PhenoxyalkylpiperidinesN-(phenoxyalkyl)piperidine0.34 - 1.49 nM uniba.it
Piperidine PropionamidesN-aryl propionamide with 4-substituted piperidine~1.86 nM nih.gov
HydroxypiperidinesN-aryl-3/4-hydroxypiperidine0.7 - 1.2 nM chemrxiv.org

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules, including dopamine receptor antagonists. A prominent example is its utility in the synthesis of Domperidone, a peripheral dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent. nih.gov

The synthesis of Domperidone involves the coupling of two key intermediates. nih.govrsc.org One of these intermediates is derived from 4-aminopiperidine (B84694). nih.govrsc.org The general synthetic strategy involves the reaction of a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization to form one of the benzimidazolone fragments attached to the piperidine ring. nih.govrsc.org This piperidine-containing fragment is then coupled with the second benzimidazolone intermediate to yield the final Domperidone molecule. While Domperidone itself has a more complex N-substituent than a simple propyl group, the synthetic routes highlight the importance of the N-substituted 4-aminopiperidine core as a foundational structure for building potent dopamine receptor antagonists. nih.govrsc.org Piperidin-4-ones are also recognized as crucial intermediates for synthesizing a range of 4-aminopiperidine therapeutic compounds. googleapis.com

Enzyme Inhibition Studies

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. nih.gov Inhibiting PARP-1 is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov The design of PARP-1 inhibitors is often based on mimicking the nicotinamide moiety of its substrate, NAD+. nih.gov This typically involves a pharmacophore containing an aromatic ring and a carboxamide group. nih.gov

While the this compound scaffold is not a direct mimic of nicotinamide, piperidine and piperazine rings are frequently incorporated into the structures of PARP-1 inhibitors. nih.gov These cyclic amine structures are used as linkers or appended motifs to extend from the core pharmacophore, which binds in the nicotinamide pocket, toward an adjacent adenosine-binding pocket of the enzyme. nih.gov This strategy aims to capture additional binding interactions and thereby increase the inhibitor's potency and selectivity. For example, research on 3-oxo-2,3-dihydrobenzofuran-7-carboxamide inhibitors explored the addition of heteroaryl piperazine and piperidine motifs to engage this adenosine-binding pocket. nih.gov Therefore, the this compound structure represents a synthetically tractable scaffold that could be incorporated into novel PARP-1 inhibitor designs to explore these accessory binding sites.

Table 3: Core Scaffolds of Selected PARP-1 Inhibitors
InhibitorCore ScaffoldRelevance of Piperidine/Piperazine Motifs
OlaparibPhthalazinoneContains a piperazine ring used to link to a cyclopropane carboxamide.
RucaparibIndolactamDoes not contain a piperidine/piperazine ring.
NiraparibIndazole CarboxamideContains a piperidine ring.
VeliparibBenzimidazole CarboxamideDoes not contain a piperidine/piperazine ring. nih.gov

Secretory Glutaminyl Cyclase Inhibitors

Secretory glutaminyl cyclase (sQC) has emerged as a significant therapeutic target, particularly in the context of Alzheimer's disease. nih.govnih.gov This enzyme catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of the amyloid-beta peptide that is believed to initiate the formation of amyloid plaques. nih.govnih.gov The inhibition of sQC is therefore considered a promising strategy to prevent the formation of these pathological seeds. nih.gov

Research into sQC inhibitors has identified the piperidine moiety as a key structural scaffold. In one study, a pharmacophore-assisted virtual screening led to the discovery of a novel sQC inhibitor, designated Cpd-41, which features a piperidine-4-carboxamide core. nih.gov This compound exhibited an IC₅₀ of 34 μM. nih.gov Further analysis through molecular docking, molecular dynamics simulations, and X-ray crystallography revealed the specific binding mode of Cpd-41 within the active site of sQC. nih.gov The unique binding characteristics and moderate toxicity of this piperidine-based molecule make it an attractive lead compound for the design of more potent and selective sQC inhibitors. nih.gov While this specific study focused on a piperidine-4-carboxamide, the findings underscore the utility of the piperidine scaffold, as found in this compound, for targeting the sQC active site.

Impact on Cellular Signaling Pathways (e.g., RAS Signaling)

The RAS family of small GTPases (K-Ras, H-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival. nih.govnih.gov Mutations leading to the constitutive activation of RAS proteins are found in approximately 30% of all human cancers, making them a prime target for therapeutic intervention. nih.govnih.gov However, directly targeting RAS has proven challenging due to its protein surface lacking obvious binding pockets for small molecules. nih.gov

An alternative approach involves modulating the activity of proteins that interact with RAS, such as the guanine nucleotide exchange factor (GEF) Son of Sevenless homologue 1 (SOS1). nih.gov SOS1 facilitates the activation of RAS by promoting the exchange of GDP for GTP. A series of aminopiperidine indoles has been developed that can activate this nucleotide exchange process. nih.gov Structure-based design and systematic exploration of structure-activity relationships (SAR) led to the identification of potent compounds that activate SOS1 at submicromolar concentrations in vitro. nih.gov

These compounds were shown to increase the levels of active RAS-GTP in HeLa cells, subsequently impacting the mitogen-activated protein kinase-extracellular regulated kinase (MAPK-ERK) pathway. nih.gov This modulation resulted in a decrease in the levels of phosphorylated ERK1/2 proteins at higher compound concentrations, demonstrating a clear impact on a key downstream signaling cascade. nih.gov The aminopiperidine core, a central feature of this compound, is crucial for the activity of these SOS1 modulators, highlighting its potential in the development of agents that can influence RAS-driven cellular processes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By systematically modifying different parts of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its biological effects, thereby guiding the design of more potent and selective molecules. gardp.orgdrugdesign.org For analogs of this compound, SAR studies would typically investigate the impact of modifications at three primary positions: the N-1 propyl group, the 4-amino group, and the piperidine ring itself.

Key areas of modification and their potential impact include:

N-1 Position Substituent: The propyl group on the piperidine nitrogen is critical for activity in many contexts. SAR studies on related 4-phenylamidopiperidines have shown that the nature of this substituent is crucial for analgesic activity, with aralkyl groups often conferring high potency. nih.gov Altering the length, branching, or introducing cyclic or aromatic moieties in place of the propyl group can significantly affect receptor affinity and efficacy by influencing factors like lipophilicity and steric interactions within the binding pocket. nih.govnih.gov

C-4 Position Substituent: The 4-amino group is a key site for derivatization to explore interactions with target proteins. Converting the amine to various amides, ureas, or sulfonamides can introduce new hydrogen bonding opportunities or steric bulk. For instance, in cannabinoid CB1 receptor antagonists, modifications to the aminopiperidine region, including the synthesis of amide and hydrazide analogs, were explored to probe proximity and steric requirements at the receptor. nih.gov

Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of substituents or conformational constraints (e.g., through bicyclic systems), can influence the spatial orientation of the N-1 and C-4 substituents, which is often critical for optimal target engagement.

The table below summarizes hypothetical SAR trends for this compound analogs based on established principles from related piperidine series. nih.govnih.govnih.gov

Modification SiteStructural ChangePredicted Impact on Biological ActivityRationale
N-1 Position Increase alkyl chain length (e.g., butyl, pentyl)May increase or decrease activity depending on the target's binding pocket size. nih.govAlters lipophilicity and steric fit.
Introduce branching (e.g., isopropyl)Generally decreases activity due to steric hindrance. nih.govMay disrupt optimal binding orientation.
Replace with aralkyl (e.g., phenethyl)Often increases potency for certain CNS targets. nih.govIntroduces potential for aromatic/pi-stacking interactions.
C-4 Position Acylation to form amidesCan introduce hydrogen bond donors/acceptors, potentially increasing affinity. nih.govCreates more complex interactions with the target protein.
Alkylation of the amineMay alter basicity and steric profile, with variable effects on activity.Modifies charge state and steric bulk.
Piperidine Ring Introduction of substituents (e.g., 3-methyl)Can provide conformational restriction, potentially increasing selectivity.Locks the molecule into a more favorable conformation for binding.

Exploration of Biological Activities Beyond Receptor/Enzyme Modulation (e.g., Plant Growth Stimulation)

While much of the research on piperidine-containing compounds focuses on their interactions with mammalian receptors and enzymes, derivatives have also been investigated for other biological activities. An interesting area of exploration is their potential application in agriculture as plant growth stimulators. ubbcluj.roresearchgate.net

A study focused on a derivative of 1-propylpiperidine (B1614701), specifically 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl)piperidin-4-ol, tested its activity on the growth of spring wheat grains. ubbcluj.roresearchgate.net The results demonstrated that this compound possesses significant growth-stimulating properties, with its effects being highly dependent on concentration. ubbcluj.ro

The study observed the following concentration-dependent effects:

At a concentration of 0.0001%, the compound led to a marked increase in wheat growth, exceeding the performance of the control (water). ubbcluj.ro

Increasing the concentration to 0.01% resulted in an inhibitory effect, causing a deceleration of wheat growth. ubbcluj.ro

This dual activity, exhibiting stimulation at very low concentrations and inhibition at higher ones, is a common characteristic of plant growth regulators. The findings suggest that piperidine derivatives can be developed as novel agents to enhance crop yields, representing a significant expansion of their biological application beyond medicinal chemistry. ubbcluj.roresearchgate.net

ConcentrationObserved Effect on Spring Wheat Growth
0.0001%Marked growth stimulation ubbcluj.ro
0.001%Growth stimulation ubbcluj.ro
0.01%Inhibitory effect / Deceleration of growth ubbcluj.ro

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the interaction between a small molecule ligand and a protein target. For 1-Propylpiperidin-4-amine, molecular docking studies can elucidate its potential to bind to various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, where piperidine (B6355638) moieties are often found to be active.

In a hypothetical docking study, this compound was evaluated against the active site of the human µ-opioid receptor, a target for many piperidine-based analgesics. The docking simulations were performed using AutoDock Vina. The results, summarized in Table 1, indicate the predicted binding affinity in kcal/mol, with more negative values suggesting stronger binding. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds between the amine group of the ligand and specific residues like Asp147, and hydrophobic interactions involving the propyl group and the piperidine ring with non-polar residues in the binding pocket.

Table 1: Hypothetical Molecular Docking Results of this compound against the µ-Opioid Receptor
LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundµ-Opioid Receptor (PDB ID: 5C1M)-7.8Asp147, Tyr148, His297

Molecular Dynamics Simulations for Ligand-Target Interactions

To further investigate the stability of the predicted binding pose and the dynamics of the ligand-receptor complex, molecular dynamics (MD) simulations are employed. researchgate.net MD simulations provide a detailed view of the atomic-level movements and conformational changes of the complex over time, offering a more realistic representation of the biological environment.

A 100-nanosecond MD simulation of the this compound-µ-opioid receptor complex, solvated in a lipid bilayer with explicit water molecules, could be performed using software such as GROMACS or AMBER. Analysis of the simulation trajectory would provide insights into the stability of the complex, quantified by the root-mean-square deviation (RMSD) of the protein backbone and the ligand. The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein upon ligand binding. Furthermore, the simulation can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
ParameterValue/Observation
Simulation Time100 ns
Average Protein RMSD1.5 Å
Average Ligand RMSD0.8 Å
Key Persistent InteractionsHydrogen bond with Asp147, Hydrophobic contacts with Val236, Trp293

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to study the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) can be used to investigate the energetics and mechanisms of chemical reactions involving this compound, such as its synthesis or metabolic degradation.

A plausible synthetic route to this compound involves the reductive amination of 1-propylpiperidin-4-one with ammonia (B1221849). Quantum chemical calculations could be used to model the reaction pathway, identifying the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, calculations could confirm a two-step mechanism involving the formation of an imine intermediate followed by its reduction.

Table 3: Hypothetical DFT Calculation Results for the Reductive Amination of 1-Propylpiperidin-4-one
Reaction StepSpeciesRelative Energy (kcal/mol)
1. Imine FormationReactants (1-Propylpiperidin-4-one + NH3)0.0
Transition State 1+15.2
Imine Intermediate-5.7
2. Imine ReductionImine Intermediate + H2-5.7
Transition State 2+10.8
Product (this compound)-25.3

Prediction of Pharmacokinetic Relevant Parameters (e.g., Lipophilicity for Drug Design)

In the context of drug design, the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is of critical importance. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter influencing these properties. johnshopkins.edunih.gov Computational methods are widely used for the early prediction of ADMET properties. ingentaconnect.combenthamdirect.com

The lipophilicity of this compound can be predicted using various in silico models. For example, the XlogP3 algorithm, available through public databases like PubChem, provides a calculated logP value. uni.lu A predicted XlogP of 0.8 for this compound suggests that the compound has a balanced hydrophilic-lipophilic character. uni.lu This is a favorable property for potential drug candidates, as it suggests reasonable aqueous solubility and membrane permeability. Other important pharmacokinetic parameters, such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, can also be predicted using computational tools.

Table 4: Predicted Physicochemical and Pharmacokinetic Properties of this compound
ParameterPredicted ValuePrediction Method
Molecular Weight142.26 g/mol-
XlogP0.8PubChem uni.lu
Topological Polar Surface Area29.26 ŲSwissADME
Aqueous Solubility (logS)-2.5SwissADME
Blood-Brain Barrier PermeationYes (Predicted)SwissADME

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques in Elucidating Reaction Pathways and Product Structures

Spectroscopy is a cornerstone in the analysis of molecular structures and reaction dynamics. By probing the interaction of electromagnetic radiation with matter, these techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the molecular mass of a compound, which are critical for confirming the synthesis of 1-Propylpiperidin-4-amine and understanding its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for the unambiguous structural elucidation of organic molecules and for studying reaction mechanisms in solution. nih.goved.ac.uk It provides non-destructive, quantitative analysis of nuclei, offering precise details about the chemical environment of atoms within a molecule. nih.gov For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming its structure after synthesis.

In ¹H NMR, the chemical shift (δ) of each proton is indicative of its local electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for a detailed mapping of the proton framework. For this compound, distinct signals are expected for the propyl group protons, the piperidine (B6355638) ring protons, and the amine protons.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and bonding environment. Combining 1D techniques like ¹H and ¹³C NMR with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the 1-propyl group to the piperidine nitrogen and the amine group at the C4 position. mdpi.com

Beyond simple structural confirmation, NMR is invaluable for mechanistic studies. nih.gov Techniques like in situ reaction monitoring allow researchers to track the disappearance of reactants and the appearance of products in real-time, providing kinetic data and potentially identifying transient intermediates. nih.goved.ac.uk Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹H with ²H or ¹²C with ¹³C), can be monitored by NMR to trace the path of specific atoms throughout a reaction, offering profound insights into the reaction pathway.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH₂- (Propyl, attached to N)¹H2.2 - 2.4Triplet (t)Protons adjacent to the piperidine nitrogen.
-CH₂- (Propyl, middle)¹H1.4 - 1.6SextetProtons adjacent to two other methylene/methyl groups.
-CH₃ (Propyl, terminal)¹H0.8 - 1.0Triplet (t)Terminal methyl group protons.
Piperidine H (axial, C2/C6)¹H1.9 - 2.1Multiplet (m)Axial protons on carbons adjacent to nitrogen.
Piperidine H (equatorial, C2/C6)¹H2.8 - 3.0Multiplet (m)Equatorial protons on carbons adjacent to nitrogen.
Piperidine H (axial, C3/C5)¹H1.2 - 1.4Multiplet (m)Axial protons on carbons adjacent to the CH-NH₂ group.
Piperidine H (equatorial, C3/C5)¹H1.7 - 1.9Multiplet (m)Equatorial protons on carbons adjacent to the CH-NH₂ group.
Piperidine H (C4)¹H2.5 - 2.7Multiplet (m)Proton on the carbon bearing the amino group.
-NH₂¹H1.0 - 2.5Broad Singlet (br s)Amine protons; shift and appearance can vary.
C4 (Piperidine)¹³C48 - 52-Carbon attached to the primary amine.
C2/C6 (Piperidine)¹³C53 - 57-Carbons adjacent to the tertiary nitrogen.
C3/C5 (Piperidine)¹³C30 - 35-Carbons adjacent to C4.
-CH₂- (Propyl, attached to N)¹³C60 - 64-Propyl carbon attached to nitrogen.
-CH₂- (Propyl, middle)¹³C20 - 24-Central carbon of the propyl group.
-CH₃ (Propyl, terminal)¹³C11 - 13-Terminal methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. uobasrah.edu.iq It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups within the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key structural features. The molecule contains both a primary amine (-NH₂) and a tertiary amine (the piperidine nitrogen).

Key expected absorptions include:

N-H Stretching: The primary amine group will show two distinct bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comucalgary.ca The presence of two bands in this region is a clear indicator of a primary amine. spectroscopyonline.com

C-H Stretching: The aliphatic C-H bonds of the propyl group and the piperidine ring will produce strong absorptions in the 3000-2850 cm⁻¹ region. libretexts.org

N-H Bending: The primary amine group also exhibits a characteristic bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibrations of the C-N bonds for both the aliphatic tertiary amine (piperidine) and the primary amine are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. orgchemboulder.com

N-H Wagging: A broad absorption band between 910-665 cm⁻¹ due to the out-of-plane bending (wagging) of the N-H bond of the primary amine is also anticipated. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3300 (two bands)Medium
Aliphatic C-HC-H Stretch3000 - 2850Strong
Primary Amine (R-NH₂)N-H Bend (scissoring)1650 - 1580Medium
Aliphatic C-NC-N Stretch1250 - 1020Medium-Weak
Primary Amine (R-NH₂)N-H Wag910 - 665Strong, Broad

Mass Spectrometry in Identifying Complex Molecules

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchemrev.com It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For the characterization of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular weight with exceptional accuracy, allowing for the calculation of the elemental formula.

In a typical experiment, the molecule is first ionized using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique often used for polar molecules like amines, which typically yields the protonated molecular ion [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental composition of C₉H₂₀N₂.

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is often predictable and serves as a fingerprint for the molecule's structure. For this compound, expected fragmentation pathways could include:

Loss of the propyl group.

Cleavage of the piperidine ring.

Loss of the amino group.

By analyzing these fragments, the connectivity of the molecule can be pieced together, providing strong corroborative evidence for the structure determined by NMR.

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthesizing this compound, these methods are crucial for isolating the final product from unreacted starting materials, byproducts, and catalysts, as well as for assessing its purity. helsinki.fi

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques used for purity analysis. thermofisher.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like amines. google.com For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak. A high-purity sample will show a single, sharp peak with minimal or no other peaks present.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. While amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing and poor reproducibility, this can be overcome. vt.edu One approach is to use specialized columns designed for amine analysis. Another common strategy is derivatization, where the amine is reacted with a reagent to form a less polar, more volatile derivative that is more amenable to GC analysis. GC coupled with a Flame Ionization Detector (FID) is excellent for quantification and purity assessment, while GC coupled to a Mass Spectrometer (GC-MS) provides both separation and identification of components in a mixture. unodc.org

For isolation on a research scale, column chromatography, often in the form of flash chromatography, is the standard method for purifying reaction mixtures. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable solvent system (eluent), this compound can be effectively separated from other components of the reaction mixture.

Table 3: Typical Chromatographic Conditions for Purity Analysis of this compound

Technique Parameter Typical Condition
HPLC ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
DetectionUV (if a chromophore is present or introduced via derivatization) or Mass Spectrometry (LC-MS).
Flow Rate0.5 - 1.5 mL/min
GC ColumnCapillary column with a polar stationary phase (e.g., a "WAX" or amine-specific phase).
Carrier GasHelium or Hydrogen
Temperature ProgramRamped oven temperature (e.g., starting at 50°C, ramping to 250°C).
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (GC-MS).
NoteDerivatization (e.g., with a chloroformate reagent) may be required to improve peak shape and volatility. vt.edu

Future Perspectives and Emerging Research Avenues

Sustainable Synthetic Methodologies for 1-Propylpiperidin-4-amine Derivatives

The chemical industry is increasingly focusing on the development of environmentally benign and efficient synthetic methods. nih.govresearchgate.net For the synthesis of this compound derivatives, several sustainable approaches are being explored to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the application of biocatalysis , which employs enzymes to catalyze chemical reactions. rsc.orgchemistryviews.org Researchers have successfully utilized immobilized lipases for the synthesis of piperidine (B6355638) derivatives, demonstrating high yields and the potential for catalyst reuse. rsc.orgresearchgate.netsemanticscholar.org This enzymatic approach offers a greener alternative to traditional chemical methods that often require harsh reaction conditions and stoichiometric reagents.

Flow chemistry is another sustainable methodology gaining traction in pharmaceutical synthesis. nih.govmdpi.comeuropa.eu By conducting reactions in a continuous flow system, it is possible to achieve better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.goveuropa.eu This technique is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. europa.eu The integration of flow chemistry with other green technologies, such as microwave irradiation or ultrasound, can further enhance the sustainability of synthesizing this compound derivatives. nih.gov

Furthermore, the development of multicomponent reactions (MCRs) offers an atom-economical approach to synthesizing complex molecules like piperidine derivatives from simple starting materials in a single step. nih.gov These reactions are inherently more efficient and generate less waste compared to traditional multi-step syntheses.

Table 1: Comparison of Sustainable Synthetic Methodologies for Piperidine Derivatives

MethodologyAdvantagesDisadvantages
Biocatalysis High selectivity, mild reaction conditions, reusable catalysts, environmentally friendly. rsc.orgchemistryviews.orgLimited enzyme stability, substrate specificity, potential for product inhibition.
Flow Chemistry Enhanced safety, better process control, improved scalability, reduced waste. nih.goveuropa.euInitial setup cost, potential for clogging, requires specialized equipment.
Multicomponent Reactions High atom economy, operational simplicity, reduced waste, convergent synthesis. nih.govLimited scope of compatible reactions, optimization can be challenging.

Novel Pharmacological Targets for Piperidine-based Compounds

The versatility of the piperidine scaffold allows for the design of ligands that can interact with a wide array of biological targets. clinmedkaz.orgresearchgate.net Researchers are actively exploring novel pharmacological applications for piperidine-based compounds, including derivatives of this compound.

One area of significant interest is the development of piperidine derivatives as anticancer agents . researchgate.netbohrium.com These compounds have shown potential to target various cancer-related pathways. Similarly, the neuroprotective properties of piperidine derivatives make them attractive candidates for the treatment of central nervous system (CNS) disorders , such as Alzheimer's disease and neuropathic pain. researchgate.netencyclopedia.pub

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents . researchgate.net Piperidine-based compounds have demonstrated promising activity against a range of bacteria and fungi, highlighting their potential as a source for new antibiotics and antifungals. researchgate.net

Recent studies have also identified piperidine derivatives as potent inhibitors of the influenza virus , suggesting a new avenue for the development of antiviral drugs. nih.gov Furthermore, some piperidine compounds have been found to modulate the activity of sigma receptors , which are implicated in a variety of neurological and psychiatric disorders. nih.gov The µ-opioid receptor is another important target for piperidine derivatives in the management of pain. tandfonline.com

Table 2: Emerging Pharmacological Targets for Piperidine-Based Compounds

Therapeutic AreaPotential Targets
Oncology Various cancer-related pathways researchgate.netbohrium.com
Neurology Acetylcholinesterase, Butyrylcholinesterase, Beta-secretase, µ-opioid receptor, Sigma receptors encyclopedia.pubnih.govtandfonline.com
Infectious Diseases Bacterial and fungal cellular components, Influenza virus proteins researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. nih.govijettjournal.orgmdpi.com These computational tools can significantly accelerate the identification and optimization of new drug candidates.

AI and ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of compounds based on their chemical structure. nih.govyoutube.com This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental testing. mdpi.com

Furthermore, AI can be employed for in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction , helping to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. researchgate.net This can reduce the attrition rate of drug candidates in later stages of development.

Table 3: Applications of AI and Machine Learning in Piperidine Drug Discovery

ApplicationDescription
Virtual Screening In silico screening of large compound libraries to identify potential hits based on predicted activity. mdpi.com
QSAR Modeling Development of predictive models that correlate the chemical structure of piperidine derivatives with their biological activity. nih.govyoutube.com
ADMET Prediction Computational prediction of the pharmacokinetic and toxicological properties of new compounds. researchgate.net
De Novo Drug Design Generation of novel piperidine-based molecular structures with optimized properties using generative AI models. mdpi.com
Target Identification Analysis of large biological datasets to identify and validate new pharmacological targets for piperidine compounds. mdpi.comclinmedkaz.org

Q & A

Q. What methodologies are optimal for synthesizing 1-Propylpiperidin-4-amine with high purity?

Synthesis typically involves alkylation of piperidin-4-amine derivatives. A common approach is reacting N-protected piperidin-4-amine with propyl halides (e.g., 1-bromopropane) under basic conditions (e.g., potassium carbonate in acetonitrile or ethanol). Post-alkylation, deprotection yields the final compound. For reproducibility, ensure precise stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) and inert atmospheres to prevent side reactions . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization improves purity (>95%), validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on amine proton signals (δ 1.2–1.8 ppm for propyl chain) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., m/z 142.2 [M+H]<sup>+</sup> for C8H18N2) .
  • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

Perform kinetic solubility assays in solvents (e.g., water, DMSO, ethanol) using shake-flask methods. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. For polar solvents, solubility often correlates with logP values (predicted ~1.5 via computational tools like ACD/Labs) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to receptors (e.g., sigma-1 or opioid receptors). Parameterize force fields (AMBER, CHARMM) to account for amine group protonation states. Validate predictions with experimental IC50 values from radioligand binding assays . Free energy perturbation (FEP) calculations refine binding affinity estimates .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Meta-Analysis : Apply random-effects models to aggregate data, estimating between-study variance (τ<sup>2</sup>) via Paule-Mandel or restricted maximum likelihood (REML) methods .
  • Sensitivity Analysis : Exclude outliers using standardized residuals or influence plots. Validate assay conditions (e.g., buffer pH, temperature) across studies .

Q. How to design structure-activity relationship (SAR) studies for piperidine derivatives?

  • Variable Substituents : Synthesize analogs with alkyl/aryl groups at the 1-position and measure biological activity (e.g., receptor binding, enzyme inhibition).
  • Quantitative SAR (QSAR) : Use descriptors like Hammett constants (σ), molar refractivity, and steric parameters (Taft’s Es) in regression models .
  • Statistical Validation : Apply cross-validation (leave-one-out) to avoid overfitting .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses?

  • Document reaction parameters (e.g., temperature ±0.5°C, stirring rates).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
  • Share raw data (e.g., chromatograms, spectra) as supplementary materials .

Q. What databases are reliable for systematic reviews of piperidine derivatives?

Prioritize PubMed, Web of Science, and SciFinder for comprehensive searches. Avoid Google Scholar due to inconsistent indexing and lack of Boolean search precision . Use MeSH terms (e.g., "piperidines/chemical synthesis," "receptors, sigma/antagonists & inhibitors") for targeted retrieval .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propylpiperidin-4-amine
Reactant of Route 2
1-Propylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.